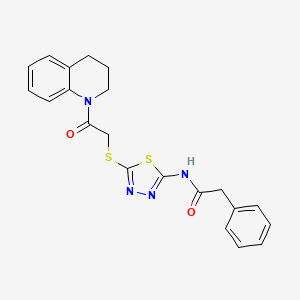

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is an organic compound known for its complex structure, which combines elements of quinolines and thiadiazoles. Its synthesis and study offer insights into organic chemistry, pharmaceutical applications, and material sciences. With its intricate molecular framework, this compound holds promise for a range of scientific research applications.

Mécanisme D'action

Target of Action

It is known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .

Mode of Action

It is known that dihydroquinolinones can inhibit p38 map kinase, causing cytotoxic activities .

Biochemical Pathways

The inhibition of p38 map kinase by dihydroquinolinones can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .

Result of Action

Dihydroquinolinones have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Synthesizing N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps:

Formation of 3,4-Dihydroquinoline: Begin with the synthesis of 3,4-dihydroquinoline from aniline derivatives via cyclization reactions.

Thiadiazole Ring Formation: Combine the synthesized quinoline with reagents that form the 1,3,4-thiadiazole ring, often using sulfur and nitrogen sources under controlled conditions.

Introduction of the Oxoethyl and Phenylacetamide Groups: The final stages involve the introduction of the oxoethylthio and phenylacetamide groups. These steps often utilize coupling reactions, such as those involving halides and amines, under specific catalysts and conditions to ensure the desired product is formed.

Industrial Production Methods: Scaling up the production to an industrial level requires optimization of each reaction step for yield and purity. This often involves:

Employing continuous flow reactors for better control over reaction parameters.

Using industrial catalysts and solvents to improve efficiency.

Implementing rigorous purification methods such as crystallization and chromatography to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions: N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions:

Oxidation: This compound can be oxidized, especially at the dihydroquinoline ring, leading to quinoline derivatives.

Reduction: Reduction reactions can target the thiadiazole ring, potentially altering its electronic properties and reactivity.

Substitution: Electrophilic or nucleophilic substitutions can occur at various positions, particularly at the phenyl and thiadiazole rings.

Oxidizing Agents: Permanganates or chromates are commonly used to oxidize the compound.

Reducing Agents: Hydrogenation catalysts like palladium on carbon are used for reduction.

Substitution Reagents: Halogens, nucleophiles (like amines or alcohols), and other electrophiles under catalyzed conditions.

Major Products: The major products depend on the specific reaction pathways:

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified thiadiazole derivatives.

Substitution Products: Varied depending on the substituents, creating a range of functionalized derivatives.

Applications De Recherche Scientifique

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide holds significant promise in various fields:

Chemistry: Used as a precursor for synthesizing complex organic molecules.

Biology: Investigated for its potential as a biochemical probe, given its ability to interact with various biological molecules.

Medicine: Explored for potential therapeutic applications due to its ability to interact with molecular targets in disease pathways.

Industry: Applied in the development of advanced materials, such as organic semiconductors and catalysts.

Comparaison Avec Des Composés Similaires

Uniqueness and Similar Compounds: Compared to similar compounds, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its unique combination of structural elements:

Quinolines: Compounds like quinine and chloroquine share the quinoline backbone but differ in functional groups.

Thiadiazoles: Various thiadiazole derivatives are known, but the addition of the oxoethylthio group in this compound adds unique properties.

This comprehensive overview highlights the intriguing features and potential of this compound. Fascinating, right? What more would you like to delve into?

Propriétés

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGUIWUAWJYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2847223.png)

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)

![3-(4-Bromophenyl)-2-[2-(3-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2847234.png)

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)

![N-[3-Oxo-3-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)propyl]prop-2-enamide](/img/structure/B2847238.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2847239.png)

![5-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2847241.png)